molecular formula C13H24N2O2 B15312399 tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate

Cat. No.: B15312399
M. Wt: 240.34 g/mol
InChI Key: ZZMWESKJZMDOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate is a compound known for its complex structure and significant biological activity. It is a small molecule inhibitor that specifically targets excitatory amino acid transporters (EAATs), which play a crucial role in regulating neurotransmitter levels in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to excitatory amino acid transporters (EAATs), thereby inhibiting the reuptake of neurotransmitters like glutamate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect various cognitive functions and potentially provide therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-ethylcarbamate
  • tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-propylcarbamate

Uniqueness

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate is unique due to its specific inhibition of EAATs, which distinguishes it from other similar compounds that may not have the same level of specificity or potency. Additionally, its complex bicyclic structure contributes to its unique reactivity and biological activity .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3

InChI Key

ZZMWESKJZMDOFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.